molecular formula C11H13NO B3324208 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone CAS No. 181121-99-3

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

Cat. No.: B3324208
CAS No.: 181121-99-3
M. Wt: 175.23 g/mol
InChI Key: NGYHLNDDRIMSBP-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone is a versatile synthetic intermediate within the privileged 3,4-dihydroquinolin-2(1H)-one chemical class, a structure recognized for its significant value in modern drug discovery . This scaffold serves as a critical pharmacophore in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . Researchers are exploring similar dihydroquinolinone structures as balanced inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key enzymes implicated in the pathogenesis of Alzheimer's disease . The 3,4-dihydroquinolin-2(1H)-one core is known to interact with the peripheral anionic site (PAS) of AChE, while appropriate side-chain modifications can facilitate binding to the enzyme's catalytic active site , enabling dual-site inhibition . Beyond neuroscience, this chemical scaffold demonstrates substantial potential in oncology research . Novel analogues are being designed as potential VEGFR2 inhibitors to disrupt angiogenesis, a critical process in tumor growth and survival, with investigations showing promise against aggressive cancers like glioblastoma multiforme (GBM) . The compound's structure also serves as a foundational building block in synthetic chemistry, accessible via classical methods such as Conrad-Limpach cyclization or related multi-component reactions . As a research chemical, this compound is provided for laboratory investigations and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)6-11(13)12-10/h3-5,8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYHLNDDRIMSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4,6 Dimethyl 3,4 Dihydro 2 1h Quinolinone and Analogues

Historical and Classical Approaches to Dihydroquinolinone Synthesis

Traditional methods for synthesizing the dihydroquinolinone ring system have been pivotal in organic chemistry. These approaches often involve fundamental reaction types that have been refined over decades.

Intramolecular Friedel-Crafts reactions represent a classical and direct approach to forming the dihydroquinolinone ring. wikipedia.orgnih.gov This type of electrophilic aromatic substitution involves the cyclization of a suitable precursor, typically an N-aryl-3-halopropionamide or an α,β-unsaturated N-arylamide. wikipedia.orgmasterorganicchemistry.com In the case of α,β-unsaturated N-arylamides, the reaction is promoted by strong Brønsted or Lewis acids, which activate the double bond for attack by the electron-rich aromatic ring. mdpi.com

The mechanism begins with the protonation of the double bond (or coordination to a Lewis acid), which generates a carbocation. The adjacent aromatic ring then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution to form the six-membered ring. masterorganicchemistry.commt.com Subsequent loss of a proton re-aromatizes the ring, yielding the final 3,4-dihydro-2(1H)-quinolinone product. mdpi.com A variety of acids have been successfully employed for this transformation. mdpi.com

Table 1: Catalysts for Intramolecular Friedel-Crafts Cyclization of N-Arylamides

Catalyst Type Reference
H₂SO₄ Brønsted Acid mdpi.com
Polyphosphoric Acid (PPA) Brønsted Acid mdpi.comresearchgate.net
TsOH Brønsted Acid mdpi.com
CF₃COOH (TFA) Brønsted Acid mdpi.com

This table summarizes various acidic catalysts used to promote the synthesis of dihydroquinolinones via intramolecular Friedel-Crafts reactions.

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide, or a cyclic oxime into a lactam. wikipedia.orgorganic-chemistry.org This method can be applied to the synthesis of 3,4-dihydro-2(1H)-quinolinones by starting with a substituted 1-indanone oxime. The 1-indanone core already contains the fused aromatic and five-membered rings necessary to form the bicyclic structure of the quinolinone.

The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam, in this case, the ring-expanded 3,4-dihydro-2(1H)-quinolinone. wikipedia.orgmasterorganicchemistry.com The choice of acid catalyst is crucial and can range from sulfuric acid to polyphosphoric acid. wikipedia.org

Reaction Pathway: Beckmann Rearrangement for Dihydroquinolinone Synthesis

Oxime Formation: A substituted 1-indanone is reacted with hydroxylamine to form the corresponding 1-indanone oxime.

Acid Catalysis: The oxime is treated with a strong acid (e.g., H₂SO₄, PPA).

Rearrangement: The C-C bond anti to the oxime's hydroxyl group migrates to the nitrogen atom, displacing water and expanding the ring.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final 3,4-dihydro-2(1H)-quinolinone product.

A more specialized approach to lactam formation involves the intramolecular cyclization of N-acylnitrenium ions. These highly reactive intermediates are electrophilic species that can attack an aromatic ring. nih.gov N-Phthalimido-N-acylnitrenium ions, for instance, can be generated from N-acylaminophthalimide precursors by treatment with hypervalent iodine compounds like phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov

Once generated, the nitrenium ion undergoes an intramolecular electrophilic substitution reaction with the proximate aryl group. nih.gov This cyclization event, followed by rearomatization, directly affords the N-amino-3,4-dihydro-2(1H)-quinolinone structure. While effective, this method requires specific precursors to generate the nitrenium ion intermediate. nih.govnih.gov

Advanced Synthetic Strategies for Dihydroquinolinone Derivatives

Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods. For dihydroquinolinones, this has led to the rise of strategies like multi-component reactions.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach offers significant advantages, including higher atom economy, reduced waste, and the rapid generation of molecular complexity from simple precursors. mdpi.com Various MCRs have been developed for the synthesis of quinoline (B57606) and dihydroquinoline derivatives. researchgate.netresearchgate.net

These reactions are often designed as domino or tandem sequences, where the product of one reaction step becomes the substrate for the next in the same pot, avoiding the need for isolating intermediates. mdpi.comnih.gov For dihydroquinolinones, an MCR might involve the reaction of an aniline, an aldehyde, and an activated alkene or alkyne, often mediated by a catalyst.

The efficiency of MCRs can be further enhanced through the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov

In the context of dihydroquinolinone synthesis, a microwave-assisted three-component reaction could involve, for example, an aniline, an aldehyde, and a compound with an active methylene group. nih.gov The reaction proceeds through a series of steps, such as Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration, all accelerated by microwave energy. iipseries.orgrsc.org These protocols are often performed under solvent-free conditions, further boosting their "green chemistry" credentials. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to Days Minutes
Energy Input Indirect, slow Direct, rapid, efficient
Temperature Gradient Non-uniform Uniform
Yields Often moderate to good Often good to excellent

| Side Reactions | More prevalent | Reduced |

This table provides a general comparison of outcomes between conventional heating methods and microwave-assisted techniques in the synthesis of heterocyclic compounds like dihydroquinolinones.

Multi-Component Reactions (MCRs) for Scaffold Construction

One-Pot Domino Reaction Sequences

Domino reactions, also referred to as tandem or cascade reactions, represent a highly efficient strategy for the synthesis of complex molecules like dihydroquinolinones from simple starting materials in a single operation without isolating intermediates. nih.govmdpi.com These processes offer advantages such as high atom economy, reduced waste, and operational simplicity. nih.gov Various domino strategies have been developed for the synthesis of the closely related 2,3-dihydro-4(1H)-quinolinones and tetrahydroquinolines, which provide a conceptual basis for accessing the 2(1H)-one scaffold.

One such approach involves a sequence initiated by the reduction of a nitro group, followed by cyclization. For example, 2-nitroarylketones can be converted to tetrahydroquinolines through a reduction-reductive amination sequence under hydrogenation conditions (e.g., 5% Pd/C catalyst). researchgate.net This process involves the initial reduction of the nitro group to an aniline, which then undergoes intramolecular condensation and subsequent reduction. A similar strategy using iron powder in acetic acid can initiate a reduction-Michael addition sequence to form tetrahydroquinolines. mdpi.com

More complex sequences, such as a one-pot, three-component reaction of aromatic amines, aldehydes, and 1,3-dicarbonyl compounds, are effective for synthesizing poly-substituted dihydroquinolines. nih.gov Recently, a one-pot sequential synthesis of α-alkenylated dihydroquinolinones from saturated ketones has been developed, proceeding through dehydrogenation, cyclization, oxidation, and α-alkenylation steps in a deep eutectic solvent medium. nih.gov

A multi-catalyst system using Rh/Pd/Cu has enabled an efficient one-pot synthesis of dihydroquinolinones via a conjugate-addition/amidation/amidation reaction sequence, highlighting the modularity of these approaches. organic-chemistry.org

Cyclization of Aminobenzene Precursors

The intramolecular cyclization of suitably functionalized aminobenzene (aniline) precursors is a fundamental and widely used approach for constructing the dihydroquinolinone core. A prominent method in this category is the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides. mdpi.com This reaction is typically promoted by Brønsted acids such as sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or polyphosphoric acid (PPA), as well as Lewis acids like aluminum chloride (AlCl₃). mdpi.com The mechanism involves protonation of the α,β-unsaturated system, which activates the double bond for electrophilic attack by the electron-rich aromatic ring of the aniline precursor, leading to the formation of the six-membered heterocyclic ring. mdpi.com

Another strategy involves the cyclization of 1,4,2-dioxazol-5-ones catalyzed by ruthenium complexes, which proceeds via a formal intramolecular arene C(sp²)-H amidation to form dihydroquinolin-2-ones in excellent yields. organic-chemistry.org Photoredox cyclization of N-arylacrylamides, using photocatalysts like 4CzIPN, provides a metal- and additive-free method to achieve the same core structure under mild conditions. organic-chemistry.org

These methods demonstrate the versatility of using aminobenzene derivatives, where the substituents on both the aromatic ring and the amide side chain can be varied to produce a wide range of functionally substituted dihydroquinolinones.

Povarov Reaction-Based Syntheses

The Povarov reaction is a powerful tool for synthesizing N-heterocyclic systems, particularly 1,2,3,4-tetrahydroquinolines. It is formally a [4+2] inverse electron demand cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich olefin. nih.govmdpi.com While the direct product is a tetrahydroquinoline, this scaffold is structurally related to dihydroquinolinones and can serve as a precursor. The reaction offers excellent control over regio- and diastereoselectivity. mdpi.com

The three-component reaction typically involves an aniline, an aldehyde, and an activated alkene. researchgate.net For instance, the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol using a choline chloride-zinc chloride deep-eutectic solvent (DES) as both a promoter and a green reaction medium yields a highly substituted 1,2,3,4-tetrahydroquinoline. mdpi.com Mechanochemical conditions, using vibratory ball mills, have also been successfully applied to the Povarov reaction, offering a solvent-free alternative. nih.gov The resulting tetrahydroquinoline can then be further modified or oxidized to achieve the desired dihydroquinolinone structure, although this represents an additional step.

Reduction of Quinoline Derivatives

The reduction of quinoline precursors offers a direct route to the dihydroquinolinone scaffold. Specifically, the selective reduction of quinolin-2(1H)-ones can yield 3,4-dihydroquinoline-2(1H)-ones. A combination of samarium(II) iodide (SmI₂), water, and methanol has been shown to promote this transformation under mild conditions with good to excellent yields. organic-chemistry.org

Alternatively, the partial transfer hydrogenation of quinolines can be precisely controlled to yield 1,2-dihydroquinolines. A cobalt-amido cooperative catalyst system effectively facilitates the transfer of dihydrogen from ammonia borane (H₃N·BH₃) to the N=C bond of the quinoline substrate at room temperature. nih.gov While this method yields the 1,2-dihydro isomer, it highlights the potential for catalytic reduction strategies. Further reduction of the 1,2-dihydroquinoline intermediate can lead to the fully saturated 1,2,3,4-tetrahydroquinoline. nih.gov Dehydrogenation of dihydroquinolines, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can also be employed to synthesize quinoline derivatives from their dihydro counterparts. nih.gov

Specific Synthetic Pathways for 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone (or Closest Analogues)

Synthesizing the target molecule, this compound, requires specific strategies to install the methyl groups at the C4 and C6 positions of the heterocyclic core.

Strategies for Introducing Methyl Groups at 4 and 6 Positions

Introduction of the 6-Methyl Group: The methyl group at the C6 position is most conveniently introduced by selecting an appropriately substituted aniline as the starting material. Using 4-methylaniline (p-toluidine) ensures that the methyl group is incorporated into the final structure at the desired position, para to the nitrogen atom. This strategy is common in various quinoline syntheses, including the Povarov reaction. mdpi.com

Introduction of the 4-Methyl Group: The introduction of the methyl group at the C4 position depends on the chosen synthetic route.

Via Intramolecular Friedel-Crafts Cyclization: This approach would utilize an N-aryl amide derived from 4-methylaniline and an α,β-unsaturated carbonyl derivative containing a methyl group at the β-position. For example, reacting 4-methylaniline with 3-methyl-2-butenoyl chloride (derived from 3,3-dimethylacrylic acid) or crotonyl chloride would yield the necessary N-(4-methylphenyl)crotonamide precursor. Subsequent acid-catalyzed intramolecular cyclization would place the methyl group at the C4 position of the resulting dihydroquinolinone ring. mdpi.com

Via Radical Cyclization: Tandem cyclization reactions involving N-arylcinnamamides and radical precursors can lead to 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com A similar strategy using an N-(4-methylphenyl)crotonamide and a suitable radical initiator could potentially be adapted to form the 4,6-dimethyl substituted product.

The strategic placement of methyl groups can significantly impact the biological activity and physicochemical properties of a molecule, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry. nih.gov

Table 1: Synthetic Strategies for Dihydroquinolinone Analogues
MethodologyKey ReactantsCatalyst/ReagentProduct TypeReference
One-Pot Domino ReactionSaturated Ketones, 1,3-Diketones, NH₄OAcCAN or Cu(OAc)₂/TEMPOα-Alkenylated Dihydroquinolinones nih.gov
Intramolecular Friedel-Crafts Cyclizationα,β-Unsaturated N-ArylamidesBrønsted or Lewis Acids (e.g., TFA, AlCl₃)3,4-Disubstituted Dihydroquinolin-2(1H)-ones mdpi.com
Povarov ReactionAniline, Aldehyde, Activated OlefinCholine Chloride-ZnCl₂ (DES)1,2,3,4-Tetrahydroquinolines mdpi.com
Reduction of Quinolin-2(1H)-onesQuinolin-2(1H)-oneSmI₂/H₂O/MeOH3,4-Dihydroquinolin-2(1H)-ones organic-chemistry.org
Partial Transfer HydrogenationQuinolineCobalt-amido complex / H₃N·BH₃1,2-Dihydroquinolines nih.gov

Reaction Mechanisms of Key Synthetic Steps

Mechanism of Intramolecular Friedel-Crafts Cyclization: The synthesis of the dihydroquinolin-2(1H)-one core via intramolecular Friedel-Crafts alkylation of an N-arylamide is a key pathway. The mechanism proceeds as follows:

Activation: In the presence of a strong acid (Brønsted or Lewis), the carbonyl oxygen of the amide or the double bond of the α,β-unsaturated system is protonated. This activation increases the electrophilicity of the β-carbon.

Intramolecular Attack: The electron-rich aromatic ring of the N-aryl group acts as a nucleophile, attacking the activated β-carbon in an intramolecular electrophilic aromatic substitution reaction. This step forms a new carbon-carbon bond and a six-membered ring, generating a resonance-stabilized cationic intermediate (a sigma complex).

Rearomatization: A proton is eliminated from the carbon atom of the aromatic ring that formed the new bond, restoring the aromaticity of the benzene ring and yielding the final 3,4-dihydro-2(1H)-quinolinone product. mdpi.com

Mechanism of One-Pot Domino Sequences (Reduction-Michael Addition Example): A domino sequence starting from a nitro-substituted precursor illustrates the efficiency of these reactions.

Reduction: A dissolving metal reduction (e.g., using iron powder in acetic acid) reduces the nitro group on the aromatic ring to an aniline. mdpi.com

Intramolecular Michael Addition: The newly formed aniline nitrogen acts as a nucleophile and undergoes an intramolecular conjugate (Michael) addition to the α,β-unsaturated system present in the side chain. This is typically a favorable 6-exo-trig cyclization.

Protonation: The resulting enolate intermediate is protonated to give the final tetrahydroquinoline or dihydroquinolinone product. nih.govmdpi.com

Mechanism of Radical Cyclization: Radical-initiated pathways offer an alternative to ionic mechanisms.

Radical Generation: A radical initiator (e.g., thermal decomposition of DTBP or photochemical activation) generates a reactive radical species. This radical may then abstract a hydrogen atom from a precursor to generate a new carbon-centered radical. mdpi.com

Radical Addition: The generated radical adds to the double bond of the α,β-unsaturated N-arylamide substrate.

Intramolecular Cyclization: The resulting radical intermediate undergoes a 6-endo-trig cyclization, where the radical attacks the aromatic ring.

Re-aromatization/Oxidation: The cyclized radical intermediate undergoes an oxidation or hydrogen abstraction step to rearomatize the benzene ring and form the final dihydroquinolinone product. mdpi.com

Derivatization and Structural Modification Strategies for this compound

Once the core structure of this compound is synthesized, its properties can be further tuned through various derivatization and structural modification strategies. These modifications can be targeted at the nitrogen atom of the lactam, the aromatic ring, or by introducing complex moieties like heteroaryl groups.

N-Acylation and Other N-Substitutions

The nitrogen atom within the lactam ring of 3,4-dihydro-2(1H)-quinolinones is amenable to substitution, allowing for the introduction of a wide range of functional groups. N-acylation is a common modification, where an acyl group is attached to the nitrogen. This can be achieved using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. For example, 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones have been successfully converted to their corresponding N-acyl and N-formyl derivatives. nih.gov

Besides acylation, other N-substitutions such as alkylation are also prevalent. Syntheses starting from N-methyl or N-n-butyl substituted N-cinnamamides have been shown to yield the corresponding N-substituted dihydroquinolinone products effectively. mdpi.com These substitutions can significantly alter the molecule's physical and chemical properties. A particularly interesting transformation involves the superelectrophilic activation of an N-formyl group with triflic acid in the presence of benzene, leading to the formation of an N-(diphenylmethyl)-substituted dihydroquinolinone. nih.gov

Substitution TypeReagent ExampleResulting N-SubstituentReference
N-AcylationAcyl Chloride / Anhydride-COR nih.gov
N-FormylationFormylating Agent-CHO nih.gov
N-AlkylationAlkyl Halide-Alkyl (e.g., -Me, -nBu) mdpi.com
N-DiphenylmethylationBenzene / Triflic Acid-CH(Ph)₂ nih.gov

Table 4: Common N-Substitution Strategies for the Dihydroquinolinone Scaffold.

Functionalization at Aromatic Ring Positions (e.g., Bromination, Acetylation)

The aromatic portion of the this compound ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing alkyl and amide groups on the ring direct the position of these substitutions.

Bromination is a well-studied functionalization reaction for quinoline and its derivatives. rsc.orgnih.gov The reaction of 8-substituted quinolines with bromine can lead to mono- or di-bromo derivatives, with the regioselectivity and extent of bromination depending on the reaction conditions and the stoichiometry of the brominating agent. researchgate.netresearchgate.net For many quinoline systems, bromination occurs preferentially at the 5- and 7-positions. researchgate.net Straightforward bromination procedures can be used to prepare mono-, di-, and tribromoquinoline derivatives, which serve as versatile precursors for further functionalization. nih.gov

Acetylation , a type of Friedel-Crafts reaction, can introduce an acetyl group onto the aromatic ring. While specific studies on this compound are not detailed, the principles of electrophilic substitution suggest that this reaction is feasible. An analogous reaction is the Thiele acetylation, where substituted quinones are treated with acetic anhydride under acid catalysis to yield triacetoxybenzenes. researchgate.net This indicates the reactivity of the quinone-like systems towards acylation reagents.

ReactionReagent(s)Typical Position(s) of SubstitutionNotes
BrominationBr₂ in solvents like CCl₄, CH₃CN, or CH₂Cl₂5- and/or 7-positionsYields and product distribution (mono- vs. di-bromination) depend on stoichiometry and substrate. researchgate.netresearchgate.net
NitrationNitrating agents5-positionNitration of 6,8-dibromoquinoline yields the 5-nitro derivative. nih.gov
AcetylationAcetic Anhydride / Acid CatalystElectron-rich positions on the aromatic ringA standard Friedel-Crafts type reaction.

Table 5: Electrophilic Aromatic Substitution Reactions on the Quinoline Ring.

Introduction of Heteroaryl Moieties

The incorporation of heteroaryl groups into the dihydroquinolinone structure is a key strategy for generating novel compounds with diverse properties. Modern cross-coupling reactions are particularly effective for this purpose.

One powerful method is the palladium-catalyzed C-H functionalization of a halogenated quinolinone precursor with various azoles (e.g., benzoxazoles, benzothiazoles, indoles). nih.gov This reaction often utilizes a bimetallic Pd(OAc)₂/CuI catalytic system with a phosphine ligand and a base, proceeding in good to excellent yields. nih.gov

Another advanced technique is the Liebeskind–Srogl cross-coupling reaction . This palladium-catalyzed method has been developed for complex purine architectures and can even use anilines as nucleophilic partners, a previously unreported application in this context. nih.gov These transition metal-catalyzed reactions provide a modular and efficient approach to synthesizing 3-(heteroaryl)quinolin-2(1H)-ones and other substituted analogues. nih.gov Additionally, heteroaryl groups can be introduced via nucleophilic substitution of a suitable precursor, such as a chloroquinoline derivative, with a heteroaromatic nucleophile like 1,2,4-triazole. researchgate.net

MethodKey ReagentsType of Heteroaryl MoietyReference
Pd-Catalyzed C-H Functionalization3-Bromoquinolinone, Azole, Pd(OAc)₂/CuI, PPh₃, LiOtBuBenzoxazoles, Benzothiazoles, Indoles, Benzimidazoles, Purines nih.gov
Liebeskind–Srogl Cross-CouplingSMe-containing quinolinyl-purine, Aryl Boronic Acid, Pd-catalystAryl-substituted purines nih.gov
Nucleophilic Aromatic Substitution4-Chloroquinoline, 1,2,4-Triazole1,2,4-Triazolyl researchgate.net

Table 6: Methods for Introducing Heteroaryl Moieties onto the Quinolinone Scaffold.

Spectroscopic Characterization Methodologies in Research

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a definitive analytical technique for the determination of the solid-state structure of crystalline compounds. wikipedia.org This powerful method provides precise information about the atomic arrangement within a crystal lattice, revealing detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.gov The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance under investigation. The electrons in the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms are determined. wikipedia.org

For a compound like 4,6-Dimethyl-3,4-dihydro-2(1H)-quinolinone, a single-crystal X-ray diffraction analysis would be the most conclusive method to confirm its three-dimensional structure in the solid state. Such an analysis would elucidate the planarity of the bicyclic system, the conformation of the dihydro-quinolinone ring, and the spatial orientation of the two methyl groups. Furthermore, it would reveal the nature of the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Despite a thorough review of the scientific literature, specific crystallographic data for this compound has not been reported. However, to illustrate the type of detailed structural information that is obtained from such an analysis, the crystallographic data for a related substituted dihydroquinoline derivative, as reported in a study on novel dihydroquinoline compounds, is presented below. This serves as a representative example of the crystallographic parameters that would be determined for the title compound if suitable crystals were analyzed.

Illustrative Crystallographic Data for a Dihydroquinoline Derivative

The following table contains crystallographic data for a synthesized dihydroquinoline derivative, showcasing the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Parameter Value
Empirical FormulaC₁₈H₂₄N₂O₄
Formula Weight332.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)20.3873(10)
b (Å)10.4405(4)
c (Å)12.6827(5)
α (°)90
β (°)93.105(2)
γ (°)90
Volume (ų)2698.2(2)
Z4
Calculated Density (g/cm³)1.278

This data is presented for illustrative purposes and belongs to a different, though related, dihydroquinoline structure as specific data for this compound is not publicly available.

The refinement of such crystallographic data allows for the precise determination of atomic coordinates, from which bond lengths and angles can be calculated with a high degree of accuracy. This information is invaluable for understanding the molecule's structure-activity relationships and for computational modeling studies.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies

General Biological Activities Associated with Dihydroquinolinone Scaffolds

The 3,4-dihydro-2(1H)-quinolinone core structure is present in both natural and synthetic compounds that exhibit a variety of effects in central and peripheral tissues, indicating therapeutic potential for numerous disorders. nih.gov This versatile scaffold has been the subject of extensive research, revealing its capacity to interact with a multitude of biological targets.

Enzyme Inhibition (e.g., ChEs, MAOs, Kinases, Topoisomerase)

Derivatives of the dihydroquinolinone scaffold have demonstrated significant inhibitory activity against several key enzymes.

Monoamine Oxidase (MAO): Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov A study of C6- and C7-substituted derivatives revealed that these compounds are specific to the MAO-B isoform, with the most potent inhibitor displaying an IC50 value of 0.0014 µM and selectivities for MAO-B ranging from 99 to 40,000-fold over MAO-A. nih.gov This highlights the potential of the dihydroquinolinone scaffold in the development of therapeutics for neurodegenerative diseases like Parkinson's disease. nih.gov

Kinases: The dihydroquinolinone pharmacophore has been explored for its potential as a p38 MAP kinase inhibitor. nih.govresearchgate.net Modifications to this core structure have shown that it can be replaced with a quinolinone pharmacophore to enhance p38 inhibitory activity. nih.gov

Topoisomerase: While direct inhibition by dihydroquinolinones is a subject of ongoing research, the broader quinolone class is well-known for its action on type II topoisomerases, namely DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov These enzymes are crucial for DNA replication, and their inhibition by quinolones leads to bacterial cell death. wikipedia.orgnih.gov This established mechanism for the parent class suggests a potential avenue of investigation for dihydroquinolinone derivatives.

Receptor Modulation (e.g., Dopamine (B1211576) Receptors, Sigma Receptors, Cannabinoid Receptors)

While specific modulation of dopamine, sigma, or cannabinoid receptors by 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone is not extensively documented in the provided context, the broader class of quinoline (B57606) derivatives has been shown to interact with various receptors. For instance, certain 4-(3,4-dihydro-1H-isoquinolin-2-yl)-quinolines act as potent NR1/2B subtype selective NMDA receptor antagonists. nih.gov This indicates the potential of the quinoline and by extension, the dihydroquinolinone, scaffold to be adapted for receptor modulation.

Antimicrobial Properties

The dihydroquinolinone scaffold is a component of molecules with notable antimicrobial activity. researchgate.net Studies on lactone 1,4-dihydroquinoline derivatives have shown activity against various bacterial strains, including Porphyromonas gingivalis, Prevotella nigrescens, Streptococcus mitis, and Streptococcus sanguinis, as well as Mycobacterium species. researchgate.net Structure-activity relationship studies on these derivatives indicated that the presence of a nitro group on the benzylic ring and a methylenedioxy group on the dihydroquinoline ring enhanced antibacterial activity. researchgate.net The broader quinolone class of antibiotics, which are structurally related, are known to be broad-spectrum bactericidal agents. wikipedia.org

Antitumor/Cytotoxic Properties

The dihydroquinolinone scaffold is a key feature in compounds exhibiting antitumor and cytotoxic properties. researchgate.netresearchgate.net Dihydroquinoline derivatives have been investigated as potential anticancer agents, with some showing efficacy against various cancer cell lines. researchgate.net For example, in vitro tests have demonstrated the potential of a novel dihydroquinoline derivative against normal human skin keratinocytes (VERO), mouse melanoma (B16F10), and metastatic breast adenocarcinoma (MDA-MB-231). researchgate.net Furthermore, dihydroquinazolinone derivatives, which share a similar core structure, have shown potential activity against cancer cell lines. researchgate.net The antitumor mechanisms of related flavonoids like Dihydroquercetin (DHQ) involve the inhibition of cell proliferation, invasion, and migration, and the induction of cell cycle arrest and apoptosis. nih.gov

Mechanistic Investigations of this compound Biological Effects

Detailed mechanistic studies specifically on this compound are limited in the available literature. However, insights can be drawn from the broader dihydroquinolinone and quinolinone classes.

Molecular Target Identification and Validation

For the broader dihydroquinolinone class, molecular targets have been identified and validated in several therapeutic areas.

p38 MAP Kinase: As previously mentioned, the dihydroquinolinone scaffold has been a foundation for the development of p38 MAP kinase inhibitors. nih.govresearchgate.net This suggests that this compound could potentially interact with this kinase, although specific binding studies are required for confirmation.

Human Aldehyde Dehydrogenase 1A1 (ALDH1A1): In silico molecular docking studies of a novel dihydroquinoline derivative indicated a high binding affinity with human aldehyde dehydrogenase 1A1 (ALDH1A1), suggesting it could act as an anticancer agent through this mechanism. researchgate.net

Acetylcholinesterase (AChE): While a study on various quinolinones and dihydroquinolinones did not find significant human recombinant monoamine oxidase (MAO) inhibition, some dihydroquinolinone derivatives did show promising human recombinant acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE) inhibition. nih.gov This points to the potential for derivatives of the 4,6-dimethyl variant to be developed as inhibitors of these enzymes for conditions like Alzheimer's disease.

The following table summarizes the biological activities and potential molecular targets of the dihydroquinolinone scaffold based on the available research.

Biological ActivityPotential Molecular Target(s)
Enzyme InhibitionMonoamine Oxidase B (MAO-B), p38 MAP Kinase, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), DNA Gyrase, Topoisomerase IV
Receptor ModulationNMDA Receptors (for related quinolines)
AntimicrobialBacterial cell wall/membrane components, DNA replication machinery
Antitumor/CytotoxicAldehyde Dehydrogenase 1A1 (ALDH1A1), various signaling pathways involved in cell proliferation and apoptosis

Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plots)

While specific enzyme kinetic studies, such as those involving Lineweaver-Burk plots for this compound, are not extensively available in the public domain, the broader class of quinolinone derivatives has been the subject of such investigations. These studies are crucial for elucidating the mechanism of enzyme inhibition, which can be competitive, non-competitive, or uncompetitive.

Lineweaver-Burk plots are a graphical representation of the Michaelis-Menten equation and are instrumental in determining key parameters of enzyme kinetics, such as the Michaelis constant (K_m) and maximum velocity (V_max). By analyzing the changes in these parameters in the presence of an inhibitor, the mode of inhibition can be determined. For instance, a competitive inhibitor will increase the apparent K_m without affecting V_max, while a non-competitive inhibitor will decrease V_max without changing K_m.

Studies on structurally related quinolinone derivatives have demonstrated their potential as enzyme inhibitors. For example, a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were evaluated as inhibitors of phosphodiesterase 3 (PDE3) nih.govresearchgate.net. One of the most potent compounds, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, exhibited an IC_50 value of 0.20 µM for PDE3 inhibition nih.govresearchgate.net. While this study did not publish the Lineweaver-Burk plots, the determination of an IC_50 value is a standard outcome of enzyme kinetic assays and indicates a dose-dependent inhibitory effect.

The general approach for such a study would involve measuring the initial reaction rates of the target enzyme at various substrate concentrations, both in the absence and presence of different concentrations of this compound. The reciprocal of these rates would then be plotted against the reciprocal of the substrate concentrations to generate a Lineweaver-Burk plot. The resulting pattern of line intersections would reveal the mechanism of inhibition.

Interaction with Cellular Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of active research, driven by the diverse biological activities observed in the broader quinolinone class. While direct studies on this specific compound are limited, the known effects of natural and synthetic bioactive compounds provide a framework for understanding its potential mechanisms of action. Many natural compounds are known to modulate key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation, such as the MAPK, AKT, and NF-κB pathways nih.govresearcher.life.

For instance, dimethyl itaconate (DMI), another small molecule, has been shown to exert its anti-melanogenic effects by modulating the p38 mitogen-activated protein kinase (MAPK) and AKT signaling pathways nih.gov. This modulation leads to a reduction in the expression of melanogenic proteins. Given that dihydroquinolinone derivatives have been investigated for various therapeutic effects, it is plausible that this compound could also interact with these or similar signaling cascades.

The general mechanism of such interactions often involves the compound binding to a specific protein within a signaling pathway, such as a kinase or a receptor. This binding event can either activate or inhibit the protein's function, leading to a cascade of downstream effects that alter cellular behavior. The structural features of this compound, including the dihydroquinolinone core and the specific placement of the methyl groups, would be critical in determining its binding affinity and specificity for target proteins within these pathways.

Structure-Activity Relationship (SAR) of Dimethyl-Substituted Dihydroquinolinones

The biological activity of dihydroquinolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the pharmacological effects of these compounds, guiding the design of more potent and selective analogs.

Influence of Methyl Groups at 4 and 6 Positions on Biological Activity

The presence of methyl groups at the 4 and 6 positions of the 3,4-dihydro-2(1H)-quinolinone scaffold is expected to have a pronounced effect on the molecule's biological activity. These substituents can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.

A study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents highlighted the importance of substitution at these positions nih.govresearchgate.net. The 4-methyl group was a common feature in the designed compounds that showed potent inhibitory activity against PDE3 nih.govresearchgate.net. This suggests that the methyl group at the 4-position may be favorable for binding to the active site of this enzyme.

Furthermore, the 6-position was utilized as an attachment point for various side chains to modulate the pharmacological properties of the compounds. The nature of the substituent at this position was found to be critical for both potency and selectivity. For example, the introduction of a 4-(4-methylpiperazine-1-yl)-4-oxobutoxy group at the 6-position of the 4-methylquinolin-2(1H)-one core resulted in a compound with a desirable pharmacological profile, showing selectivity for increasing the force of cardiac contraction over the frequency rate nih.govresearchgate.net. This indicates that the 6-position can be modified to fine-tune the biological activity of the dihydroquinolinone scaffold.

The following table summarizes the activity of a key compound from the study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives.

CompoundSubstitution at C6PDE3 IC50 (µM)Inotropic Effect (% change over control at 100 µM)Chronotropic Effect (% change over control at 100 µM)
4j 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]0.20165 +/- 4115 +/- 7

Impact of N-Substitutions and Other Aromatic Ring Substitutions on Target Binding and Potency

Modification of the nitrogen atom at the 1-position (N-substitution) and further substitution on the aromatic ring of the dihydroquinolinone core are common strategies to explore the SAR and optimize the biological activity of this class of compounds.

N-substitutions can significantly alter the physicochemical properties and biological activity of dihydroquinolinones. For instance, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their antidepressant-like activity nih.gov. In this study, the N-substituent was a key determinant of the compounds' ability to bind to sigma receptors and exert their pharmacological effects. The compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone was identified as a potent sigma receptor agonist with antidepressant-like properties nih.gov. This highlights the crucial role of the N-substituent in directing the compound to a specific biological target.

Furthermore, substitutions on the aromatic ring can modulate the electronic environment of the molecule and provide additional points of interaction with the target protein. In the aforementioned study, a methoxy group at the 5-position of the dihydroquinolinone ring was present in the most active compounds nih.gov. This suggests that electron-donating groups on the aromatic ring may be beneficial for the observed activity.

Another study on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as tubulin polymerization inhibitors demonstrated the importance of N-substitutions for anti-cancer activity nih.gov. The compound N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide showed the strongest inhibitory effect on the proliferation of HeLa cells nih.gov. This compound features a substituted benzyl group on the sulfonamide nitrogen, which is attached at the 6-position, and a substituted phenyl group on the quinolinone nitrogen.

The following table presents data for a potent compound from the study on N-substituted dihydroquinolinone sulfonamides.

CompoundN1-SubstituentC6-SubstituentHeLa IC50 (µM)Tubulin Polymerization IC50 (µM)
D13 N-(3,4,5-trimethoxyphenyl)N-(4-methoxybenzyl)sulfonamide1.346.74

Stereochemical Considerations and Enantiomeric Activity

The 3,4-dihydro-2(1H)-quinolinone scaffold contains a stereocenter at the 4-position, meaning that it can exist as a pair of enantiomers (R and S forms). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

For example, a highly enantioselective organocatalytic domino aza-Michael/aldol reaction has been developed for the synthesis of 1,2-dihydroquinolines with excellent enantioselectivity (90 to >99% ee) acs.org. Such methods are crucial for preparing enantiomerically pure compounds, which allows for the investigation of the biological activity of each enantiomer separately.

The differential activity of enantiomers is a common phenomenon. For instance, in a different class of heterocyclic compounds, the two enantiomers of a drug can have distinct pharmacological profiles. It is therefore highly probable that the R- and S-enantiomers of this compound would also display different biological activities. One enantiomer might be significantly more potent than the other, or they might even have different modes of action. Therefore, the stereochemistry at the 4-position is a critical factor to consider in the design and evaluation of new dihydroquinolinone-based therapeutic agents.

Applications and Future Research Directions in Drug Discovery and Chemical Biology

Role as Lead Compounds for Drug Development

A "lead compound" is a chemical starting point in the drug discovery process, displaying promising biological activity that can be optimized through chemical modifications to create a final drug candidate. The 3,4-dihydro-2(1H)-quinolinone structure is at the core of numerous compounds, both natural and synthetic, that exhibit significant biological properties, establishing it as a valuable lead structure. researchgate.netresearchgate.net

Researchers have identified this scaffold as a promising foundation for developing new therapeutic agents across several disease areas. For example, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as tubulin polymerization inhibitors with potent anti-cancer activity. One such derivative, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, showed a strong inhibitory effect on the proliferation of HeLa cancer cells and is considered a lead compound for further modification. The quinoline (B57606) core is also integral to the development of agents targeting neurodegenerative diseases and various other conditions, highlighting its versatility as a lead structure in medicinal chemistry. researchgate.netnih.gov

Scaffold for Multi-Targeted Ligand Design

The development of multi-targeted ligands—single molecules designed to interact with multiple biological targets—is a growing strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 3,4-dihydro-2(1H)-quinolinone scaffold is well-suited for this approach due to its chemical tractability and ability to be functionalized at multiple positions.

In the context of Alzheimer's disease, researchers have fused the 3,4-dihydro-2(1H)-quinolinone core with other pharmacophores, such as dithiocarbamate (B8719985), to create hybrid compounds. In these designs, the quinolinone moiety is intended to inhibit monoamine oxidase B (MAO-B) and interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the dithiocarbamate portion targets the catalytic active site (CAS) of AChE. This strategy aims to create a single, effective multi-targeted agent for Alzheimer's treatment. Similarly, linking the quinoline core with a quinolone fragment has been explored to generate hybrid compounds that might target both bacterial LptA and Topoisomerase IV proteins, creating a broad-spectrum antibacterial effect. nih.gov

Strategies for Pharmacological Profile Optimization

Once a lead compound is identified, it undergoes optimization to improve its pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For derivatives of 4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone, various strategies are employed to enhance their drug-like characteristics.

In vitro ADME studies are crucial for predicting a drug's behavior in the body. mdpi.com These laboratory-based assays assess properties like solubility, permeability, protein binding, and metabolic stability. biointerfaceresearch.com For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter.

In the development of multi-targeted agents for Alzheimer's disease based on the 3,4-dihydro-2(1H)-quinolinone scaffold, selected compounds are evaluated for their BBB permeability. For instance, studies have shown that optimized derivatives can successfully penetrate the BBB, a necessary step for engaging with targets within the brain. These assessments are often part of a broader panel of in vitro ADME tests that also measure cytotoxicity and other key properties to guide the selection of candidates for further development.

For example, research on quinoline-based phosphodiesterase 5 (PDE5) inhibitors revealed that initial lead compounds suffered from short in vitro microsomal stability, rendering them unsuitable as drug candidates. Subsequent optimization efforts focused on modifying the quinoline structure to improve this property. By making strategic chemical changes, researchers were able to develop new derivatives with significantly improved metabolic stability while maintaining high potency. One study reported enhancing the half-life (t1/2) of a derivative to 44.6 minutes in human liver microsomes. Such studies are essential for optimizing the pharmacokinetic profile of drug candidates derived from the quinolinone scaffold.

Table 1: Inhibitory Activity of Selected 3,4-dihydro-2(1H)-quinolinone Derivatives

Compound ID Target Cell Line / Enzyme IC50 Value (µM)
D13 * Tubulin Polymerization HeLa Cells 1.34
3e Acetylcholinesterase (AChE) Human AChE 0.34
3e Monoamine Oxidase A (MAO-A) Human MAO-A 0.91

| 3e | Monoamine Oxidase B (MAO-B) | Human MAO-B | 2.81 |

Data sourced from studies on 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives.

Development of Novel Analytical Methods for Research Quantification and Detection

The ability to accurately quantify and detect compounds in biological and environmental samples is fundamental to research and development. For the 3,4-dihydro-2(1H)-quinolinone class, standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) are routinely used to confirm the structure and purity of newly synthesized derivatives. sapub.org

Beyond basic characterization, more advanced methods are being developed for sensitive quantification. An ultra-performance liquid chromatography (UPLC) method was developed for the analysis of structurally related compounds like 8-hydroxy-3,4-dihydro-2(1H)-quinolinone. researchgate.net This method demonstrated excellent linearity, repeatability, and precision, making it suitable for identifying potential metabolic markers in biological systems. researchgate.net Such analytical advancements are critical for pharmacokinetic studies, metabolite identification, and understanding the compound's disposition in biological matrices.

Exploration in Other Chemical Biology Applications

The utility of the 3,4-dihydro-2(1H)-quinolinone scaffold extends beyond its role as a lead structure for traditional drug targets. These compounds are also valuable tools in chemical biology for probing complex biological processes.

One significant application is in cancer research, where derivatives have been identified as potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anti-cancer drugs. A novel quinoline-sulfonamide derivative was found to inhibit tubulin polymerization with an IC50 of 6.74 μM, correlating well with its cytotoxic activity against cancer cells. This demonstrates the potential of this scaffold in developing chemical probes to study cytoskeletal dynamics and cell cycle regulation. Furthermore, various quinoline and quinolinone derivatives have been investigated for a broad spectrum of other biological activities, including antibacterial, anti-inflammatory, and antioxidant effects, opening up additional avenues for their use in chemical biology research. nih.govnih.govtandfonline.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Dithiocarbamate
8-hydroxy-3,4-dihydro-2(1H)-quinolinone
Acetylcholinesterase (inhibitor)
Monoamine oxidase B (inhibitor)
Phosphodiesterase 5 (inhibitor)

Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of biomolecules, such as proteins, in biochemical, cell-based, or animal studies. youtube.com Quinoline and its derivatives are frequently used as sensing probes for various analytes due to their desirable structures and unique photophysical properties, which include high photostability and moderate fluorescence emission. nih.gov

Quinolinone derivatives, which are aza-analogues of coumarins, have been developed as fluorescent probes. nih.gov These compounds are often more thermally and chemically stable than coumarins and exhibit different optical responses. nih.gov For instance, certain quinoline-2(1H)-one derivatives have been synthesized and studied for their potential in indicator displacement assays (IDA). nih.gov The formation of supramolecular complexes with hosts like cucurbit acs.orguril can modulate the fluorescent properties of these quinolinone probes, making them suitable for detecting other molecules. nih.gov

Researchers have also developed quinoline-appended cyclodextrin derivatives as highly selective colorimetric and fluorescent probes for biologically important anions like nucleotides (AMP, ADP, and ATP). nih.gov The synergistic action between the hydrophobic cavity of the cyclodextrin and the linked quinoline moiety allows for marked differentiation in absorption and emission upon binding with different nucleotides, even enabling naked-eye colorimetric distinction. nih.gov Furthermore, new pyrroloquinoline-derivative-based fluorescent probes have been designed for the selective detection of amino acids such as lysine in living cells and water samples. mdpi.com

Table 1: Examples of Quinoline-Based Chemical Probes

Probe Type Target Analyte Sensing Mechanism Application
Quinoline-2(1H)-one derivatives 1,1'-dimethyl-4,4'-bipyridinium (MV) Indicator Displacement Assay (IDA) Determination of binding constants
Bis-quinoline cyclodextrin derivatives Nucleotides (AMP, ADP, ATP) Colorimetric and Fluorescent changes Differentiating nucleotide homologs; monitoring enzymatic processes
Pyrroloquinoline derivatives Lysine Fluorescence Selective detection and imaging in living cells

Materials Science and Optoelectronic Applications (from related quinolines)

The versatile structure of the quinolinone core has led to its investigation in materials science. chemimpex.com Derivatives of 4-hydroxyquinolin-2-one, for example, have potential applications in modifying the properties of both natural and synthetic materials, acting as antioxidants, UV absorbers, and luminophores. researchgate.net Specifically, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone has been explored for its potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials. chemimpex.com

Quinoline-based derivatives are also significant in the development of chemosensors. A quinoline-based hydrazone derivative was synthesized and found to act as an optical chemosensor for tributyltin (TBT), an environmental pollutant. mdpi.com In the presence of TBT, the compound exhibited a distinct color change from colorless to red and a simultaneous appearance of fluorescence, demonstrating its utility for sensing applications. mdpi.com The development of novel multifunctional photoelectroactive materials for optoelectronic applications often incorporates heterocyclic structures similar to quinolines, which possess favorable ring structures for π-electron delocalization. researchgate.net

Emerging Research Frontiers

Emerging research is focused on developing more sustainable and efficient methods for synthesizing quinolinone derivatives and exploring natural sources for novel compounds.

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing quinoline scaffolds often require harsh conditions, high temperatures, and the use of hazardous chemicals, which can be costly and environmentally harmful. tandfonline.com Consequently, there is a significant shift towards green chemistry approaches that minimize waste, solvent consumption, and energy input. tandfonline.comresearchgate.net

Green synthesis of quinolinone derivatives often involves multicomponent reactions (MCRs), which build complex molecules in a single step from multiple starting materials. nih.goviau.ir This approach is efficient, economical, and eco-friendly. iau.ir Various green strategies have been successfully employed:

Green Catalysts: A range of environmentally friendly catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and chitosan-decorated copper nanoparticles, have been used to effectively synthesize quinoline analogs. researchgate.netnih.gov

Greener Solvents: The use of benign solvents like ethanol and water supports the eco-friendly synthesis of these compounds. researchgate.net In some cases, ionic liquids are used as green solvents. iau.ir

Alternative Energy Sources: Methods such as ultrasonic irradiation and microwave-assisted synthesis can reduce energy consumption, shorten reaction times, and often improve product yields compared to conventional heating. tandfonline.comnih.govijpsjournal.com

These green methodologies not only adhere to the principles of sustainable chemistry but also offer advantages like high atom economy, simple procedures, and the ability to create diverse molecular structures. nih.govsphinxsai.com

Table 2: Overview of Green Synthesis Strategies for Quinoline/Quinolinone Derivatives

Green Approach Key Features Examples of Reagents/Conditions Advantages
Multicomponent Reactions (MCRs) More than two starting materials in a one-pot reaction. iau.ir Povarov reaction, Ugi reaction. nih.gov High atom economy, efficiency, molecular diversity. nih.goviau.ir
Green Catalysts Use of non-toxic, reusable, or biodegradable catalysts. p-TSA, ammonium acetate, Fe3O4/KF/Clinoptilolite@MWCNTs. researchgate.netiau.ir Reduced waste, milder reaction conditions, catalyst recyclability. iau.ir
Alternative Solvents Replacement of hazardous organic solvents. Water, ethanol, ionic liquids, deep eutectic solvents. researchgate.netiau.irresearchgate.net Reduced toxicity and environmental impact. researchgate.net
Energy Efficiency Use of microwaves or ultrasonic irradiation. Microwave heating at 120°C. researchgate.net Reduced reaction times, lower energy consumption, improved yields. tandfonline.comijpsjournal.com

Bio-guided Isolation from Natural Sources

The 3,4-dihydro-2(1H)-quinolinone (also known as 2-oxo-tetrahydroquinoline or 2O-THQ) core structure is found in a variety of alkaloids isolated from the plant kingdom. researchgate.netnih.gov Natural products have historically been a crucial source for drug discovery, and these 2O-THQ alkaloids represent a promising source for identifying novel bioactive compounds. researchgate.netnih.govnih.govresearchgate.net

Bio-guided isolation is a strategy used to identify and isolate bioactive phytochemicals from natural sources. mdpi.com The process begins with the extraction of compounds from a natural source, such as a plant. The crude extract is then separated into different fractions. Each fraction is tested for a specific biological activity (e.g., antioxidant, enzyme inhibitory). The most active fractions are then subjected to further separation and purification to isolate the individual compounds responsible for the observed activity. mdpi.com

This approach has been successfully applied to various plants to isolate compounds like arbutin derivatives, caffeic acid derivatives, and flavonoids. mdpi.com Although natural products present challenges such as limited accessibility and complex synthesis, the diverse biological activities displayed by 2O-THQ alkaloids make them important targets for bio-guided isolation studies, potentially leading to new therapeutic agents. researchgate.netnih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 4,6-dimethyl-3,4-dihydro-2(1H)-quinolinone, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclopropane ring expansion using palladium catalysis or β-lactam intermediate rearrangement on solid-phase supports . Key factors include:

  • Catalyst selection : Palladium catalysts optimize ring expansion efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Temperature control : Reactions performed at 80–100°C minimize side-product formation.
    Yield and purity are monitored via HPLC (>95% purity) and NMR (e.g., δ 2.25 ppm for methyl groups) .

Q. How is this compound characterized structurally, and what analytical methods are critical for validation?

  • Spectroscopy : 1H^1H-NMR confirms methyl groups (δ 1.8–2.3 ppm) and dihydroquinolinone backbone (δ 6.5–7.2 ppm aromatic protons) .
  • Mass spectrometry : ESI-MS shows [M+H]+^+ peak at m/z 176.1 (C11_{11}H13_{13}NO) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., carbonyl oxygen interactions) .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

  • Enzyme inhibition : MAO-B and AChE inhibition assays (IC50_{50} values via Ellman’s method) .
  • Antimicrobial activity : Disk diffusion assays against Pseudomonas ayucida .
  • CNS activity : Forced-swim test (FST) for antidepressant-like effects .

Advanced Research Questions

Q. How can this compound be optimized for multi-target engagement in neurodegenerative diseases?

  • Hybrid design : Fusion with dithiocarbamate enhances dual AChE/MAO-B inhibition. Optimal linker length (3–4 carbons) balances potency (AChE IC50_{50} < 1 μM; MAO-B IC50_{50} < 10 nM) .
  • Dual-site binding : The quinolinone core occupies AChE’s peripheral anionic site (PAS), while dithiocarbamate targets the catalytic anionic site (CAS) .
  • In silico validation : Molecular docking (e.g., Glide XP) predicts interactions with Tyr341 (AChE) and Tyr435 (MAO-B) .

Q. What in vivo models demonstrate its efficacy and safety for CNS applications?

  • Blood-brain barrier (BBB) permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) shows logPe > −4.5 .
  • Acute toxicity : LD50_{50} > 500 mg/kg in murine models .
  • Behavioral efficacy : Dose-dependent reduction in FST immobility time (30 mg/kg, p < 0.01 vs. control) .

Q. How do computational studies guide the design of selective MAO-B inhibitors based on this scaffold?

Pharmacophore models identify:

  • Hydrogen-bond acceptors : Carbonyl oxygen and ether linkages (distance: 2.8–3.2 Å) .
  • Hydrophobic pockets : Methyl groups enhance MAO-B selectivity (SI > 40,000 vs. MAO-A) .
  • Aromatic stacking : 4,6-Substituents align with MAO-B’s FAD cofactor .

Q. What structure-activity relationship (SAR) trends govern sigma receptor affinity?

  • Substituent effects :
    • 3-Chlorophenylpiperazine : Enhances σ1R binding (Ki_i < 50 nM) .
    • Methoxy groups : Improve metabolic stability (t1/2_{1/2} > 2 h in liver microsomes) .
  • Alkyl chain length : Propyl linkers optimize σ1R agonist activity (EC50_{50} < 1 μM) .

Q. What mechanistic insights explain its enzyme inhibition kinetics?

  • AChE inhibition : Mixed-type inhibition (Ki_i = 0.8 μM) with π-π stacking at PAS (Tyr286) and hydrogen bonding at CAS (Gly121) .
  • MAO-B inhibition : Competitive binding (Ki_i = 2.9 nM) via FAD disruption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone
Reactant of Route 2
4,6-Dimethyl-3,4-dihydro-2(1h)-quinolinone

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